

Technical Guide: Azd-peg5-methyl ester (CAS Number 2055014-59-8)

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Compound of Interest

Compound Name: *Azd-peg5-methyl ester*

Cat. No.: *B13031598*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azd-peg5-methyl ester, with CAS number 2055014-59-8, is a heterobifunctional crosslinker integral to the field of bioconjugation and drug development. This molecule incorporates two distinct reactive moieties at either end of a five-unit polyethylene glycol (PEG) spacer. One terminus features an azide group (AZD), a key component for "click chemistry" reactions. The other terminus is a methyl ester, which can be hydrolyzed to a carboxylic acid for subsequent conjugation to amine-containing biomolecules. The hydrophilic PEG5 spacer enhances solubility in aqueous environments, a crucial property when working with biological systems.[1][2][3]

This technical guide provides a comprehensive overview of the core properties, potential applications, and generalized experimental protocols relevant to **Azd-peg5-methyl ester**. Due to a lack of specific published research on this particular compound, the experimental protocols provided are adapted from methodologies for closely related azide-PEG and methyl ester-containing molecules.

Core Properties

While detailed experimental data for **Azd-peg5-methyl ester** is not readily available in published literature, its fundamental chemical properties can be inferred from its structure and information provided by chemical suppliers.

Property	Description
CAS Number	2055014-59-8
Chemical Name	Azd-peg5-methyl ester
Molecular Formula	C ₁₃ H ₂₅ N ₃ O ₇ (Predicted)
Molecular Weight	351.36 g/mol (Predicted)
Appearance	Typically a colorless to pale yellow oil or solid
Solubility	The PEG5 spacer imparts good solubility in aqueous buffers and many organic solvents like DMSO and DMF. [1] [2] [3]
Functional Group 1	Azide (-N ₃): Enables covalent bond formation with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition (click chemistry).
Functional Group 2	Methyl Ester (-COOCH ₃): Can be hydrolyzed under alkaline conditions to a carboxylic acid (-COOH). [1] [2] [3]
Spacer	Pentaethylene glycol (PEG5): A flexible, hydrophilic linker that increases the hydrodynamic radius and can improve the pharmacokinetic properties of the resulting conjugate.
Stability	The methyl ester is susceptible to hydrolysis under strongly alkaline conditions. [1] [2] [3] Azide groups are generally stable under a wide range of reaction conditions.

Applications in Drug Development and Research

Azd-peg5-methyl ester is designed for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other targeted therapeutic and diagnostic agents. The dual functionality allows for a modular and controlled approach to linking two different molecules.

A typical application workflow involves a two-stage conjugation strategy:

- **Click Chemistry Reaction:** The azide terminus is reacted with a molecule containing a terminal alkyne. This could be a cytotoxic drug, a fluorescent dye, a targeting ligand, or another biomolecule.
- **Amide Bond Formation:** The methyl ester is hydrolyzed to a carboxylic acid. This newly formed carboxyl group is then activated (e.g., using EDC and NHS) and reacted with primary amines (e.g., lysine residues) on a protein, such as an antibody.

This sequential approach provides precise control over the final conjugate's architecture.

Experimental Protocols

The following are generalized protocols for the key chemical transformations involving **Azd-peg5-methyl ester**. Note: These are representative procedures and should be optimized for specific applications.

Protocol 1: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methyl ester to a carboxylic acid.

Materials:

- **Azd-peg5-methyl ester**
- Sodium Hydroxide (NaOH) solution (e.g., 1 M)
- Hydrochloric Acid (HCl) solution (e.g., 1 M) for neutralization
- Deionized water

- Organic solvent (e.g., Dichloromethane or Ethyl Acetate) for extraction
- Sodium sulfate (anhydrous) for drying
- pH indicator paper or pH meter

Procedure:

- Dissolve **Azd-peg5-methyl ester** in a suitable solvent mixture (e.g., a mixture of water and a water-miscible co-solvent like THF or Methanol).
- Add a stoichiometric excess of NaOH solution to the reaction mixture. The final pH should be strongly alkaline (pH 12-13).
- Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
- Upon completion, cool the reaction mixture in an ice bath and neutralize by slowly adding HCl solution until the pH is acidic (e.g., pH 3).
- Extract the aqueous solution with an organic solvent (e.g., three times with dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Azd-peg5-carboxylic acid.
- Characterize the product by appropriate analytical techniques (e.g., NMR, MS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide group to an alkyne-containing molecule.

Materials:

- **Azd-peg5-methyl ester** (or the hydrolyzed carboxylic acid form)
- Alkyne-functionalized molecule

- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
- Suitable solvent (e.g., DMSO, water, or a mixture)

Procedure:

- Dissolve the **Azd-peg5-methyl ester** and the alkyne-functionalized molecule in the chosen solvent.
- In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and the ligand (THPTA or TBTA).
- Add the catalyst solution to the reaction mixture.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
- Stir the reaction at room temperature for 1-4 hours. The reaction is typically complete within this timeframe.
- Purify the resulting triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

Protocol 3: EDC/NHS-Mediated Amine Coupling

This protocol describes the conjugation of the hydrolyzed Azd-peg5-carboxylic acid to a protein.

Materials:

- Azd-peg5-carboxylic acid
- Protein with accessible primary amines (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4)

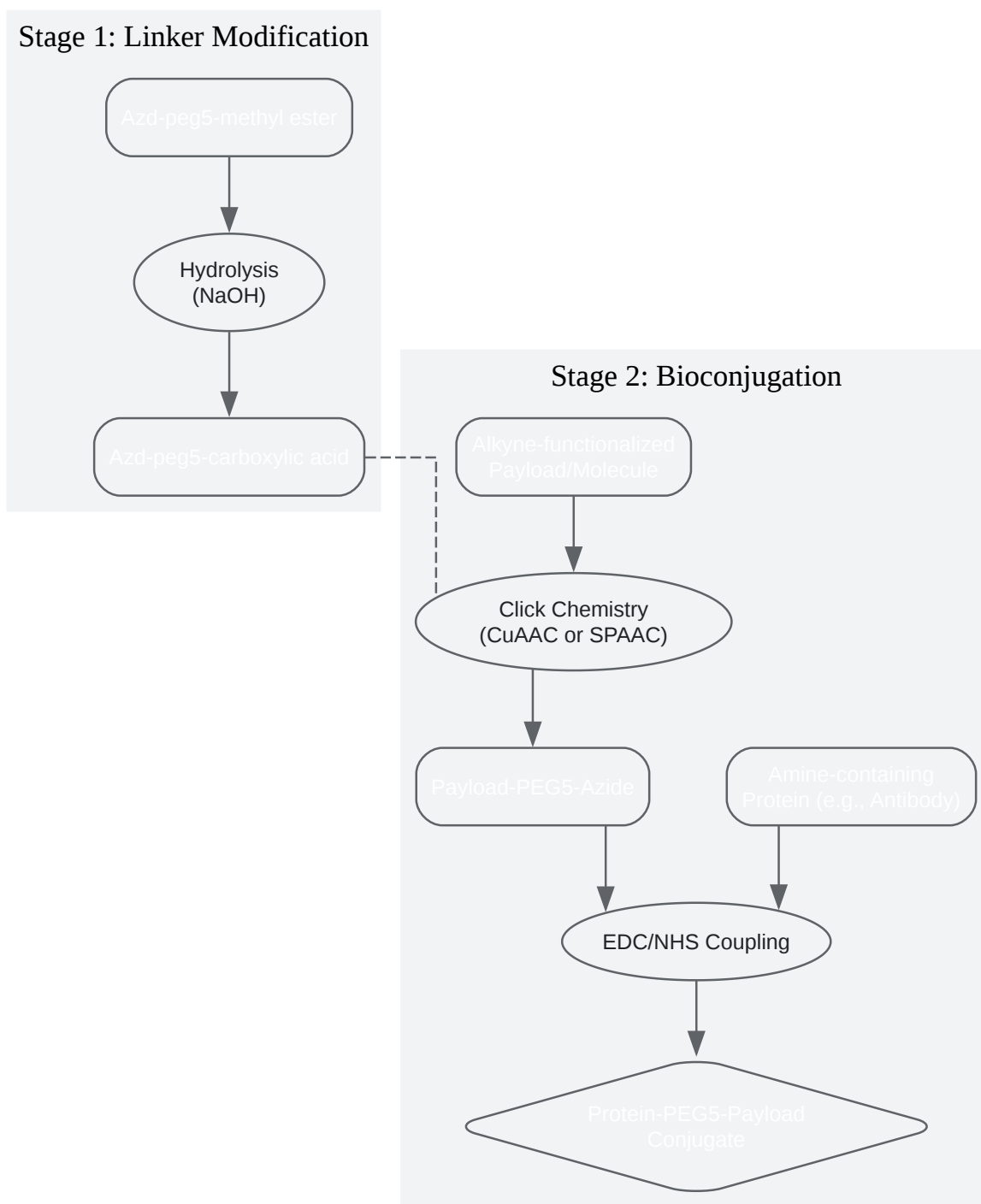
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation buffer (e.g., MES buffer, pH 5-6)
- Quenching solution (e.g., hydroxylamine or Tris buffer)
- Size-exclusion chromatography column for purification

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve the Azd-peg5-carboxylic acid in the activation buffer.
 - Add a molar excess of EDC and NHS to the solution.
 - Incubate at room temperature for 15-30 minutes to form the NHS ester.
- Conjugation to Protein:
 - Immediately add the activated linker solution to the protein solution.
 - Adjust the pH of the reaction mixture to 7.2-7.5.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching and Purification:
 - Stop the reaction by adding the quenching solution.
 - Purify the protein conjugate using size-exclusion chromatography to remove excess linker and byproducts.
- Characterization:
 - Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays.

Visualizations

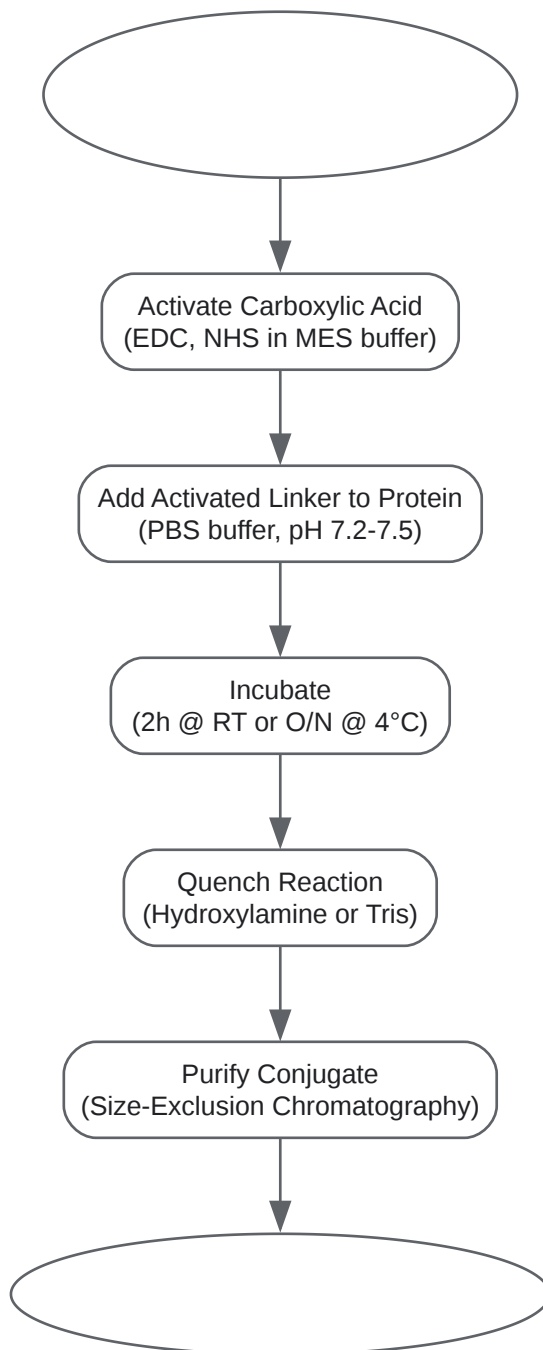
Logical Workflow for Bioconjugation



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Caption: A logical workflow for the two-stage bioconjugation using **Azd-peg5-methyl ester**.

Experimental Workflow for Protein Conjugation



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Caption: A typical experimental workflow for conjugating a PEG-acid linker to a protein.

Signaling Pathways

The involvement of a bioconjugate in a specific signaling pathway is determined by the nature of the conjugated molecules (e.g., the targeting antibody and the cytotoxic payload in an ADC). As there is no publicly available information on bioconjugates synthesized using **Azd-peg5-methyl ester**, a specific signaling pathway diagram cannot be provided. The role of the linker itself is to covalently connect the functional components of the conjugate, and it does not directly participate in signaling events.

Conclusion

Azd-peg5-methyl ester is a versatile heterobifunctional linker with significant potential in the development of targeted therapeutics and research tools. Its azide and protected carboxyl functionalities allow for a controlled and sequential conjugation strategy. While specific experimental data for this compound is limited in the public domain, the general principles and protocols for its constituent reactive groups are well-established. Researchers and drug developers can utilize the information and generalized protocols in this guide as a starting point for their work with this and similar PEG linkers, with the understanding that optimization will be necessary for each specific application.

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References

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- [2. AZD-PEG5-methyl ester_2055014-59-8_新研博美 \[xinyanbm.com\]](#)
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